Cas no 1805331-02-5 (Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate)

Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate
-
- Inchi: 1S/C9H7Br2F2NO2/c1-16-7(15)3-5-8(11)4(9(12)13)2-6(10)14-5/h2,9H,3H2,1H3
- InChI Key: VCEYDSQICQVKSS-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)F)C=C(N=C1CC(=O)OC)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 256
- XLogP3: 3
- Topological Polar Surface Area: 39.2
Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029073482-500mg |
Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate |
1805331-02-5 | 97% | 500mg |
$815.00 | 2022-04-01 | |
Alichem | A029073482-250mg |
Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate |
1805331-02-5 | 97% | 250mg |
$489.60 | 2022-04-01 | |
Alichem | A029073482-1g |
Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate |
1805331-02-5 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate Related Literature
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Jun Sun,Fangcheng He,Zhongyao Wang,Dingwu Pan,Pengcheng Zheng,Chengli Mou,Zhichao Jin Chem. Commun., 2018,54, 6040-6043
Additional information on Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate
Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate (CAS No. 1805331-02-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate, identified by its CAS number 1805331-02-5, is a highly versatile and significant compound in the realm of pharmaceutical chemistry. This pyridine derivative features a unique structural framework that makes it an invaluable intermediate in the synthesis of various biologically active molecules. The presence of both bromo and difluoromethyl substituents on the pyridine ring imparts distinct reactivity and functionalization possibilities, which are exploited in the development of novel therapeutic agents.
The compound's molecular structure, characterized by a pyridine core substituted with two bromine atoms at the 3rd and 6th positions and a difluoromethyl group at the 4th position, endows it with remarkable chemical properties. These include enhanced electrophilicity at the positions of bromine substitution, making it a suitable precursor for nucleophilic aromatic substitution reactions. Additionally, the electron-withdrawing nature of the difluoromethyl group influences the electronic distribution across the ring, affecting its interaction with biological targets.
In recent years, the pharmaceutical industry has witnessed a surge in interest for compounds containing halogenated pyridine moieties due to their demonstrated efficacy in modulating various biological pathways. Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate has emerged as a critical building block in this context, particularly in the synthesis of kinase inhibitors and antiviral agents. Its structural features are particularly amenable to further functionalization, allowing chemists to tailor properties such as solubility, metabolic stability, and target specificity.
One of the most compelling applications of this compound is in the development of targeted cancer therapies. Kinase inhibitors, which are designed to inhibit aberrant signaling pathways in cancer cells, often require halogenated pyridine cores to achieve optimal potency and selectivity. The brominated and difluoromethylated pyridine scaffold found in Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate provides an ideal platform for constructing such inhibitors. For instance, recent studies have demonstrated its utility in generating novel inhibitors of tyrosine kinases, which play a pivotal role in tumor growth and progression.
The compound's role extends beyond oncology; it has also shown promise in antiviral research. The electron-deficient nature of the halogenated pyridine ring facilitates interactions with viral proteases and polymerases, making it a viable candidate for designing inhibitors against RNA viruses. Preliminary studies have highlighted its potential in developing treatments for emerging viral threats, underscoring its importance as a pharmacophore.
The synthetic methodologies employed in producing Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate are equally noteworthy. The synthesis typically involves multi-step processes starting from commercially available pyridine derivatives. Key steps include halogenation at specific positions using appropriate electrophilic reagents followed by acetylation to introduce the ester functionality. The precise control over reaction conditions is crucial to achieving high yields and purity, which are essential for pharmaceutical applications.
The advent of green chemistry principles has also influenced the synthesis of this compound. Researchers are increasingly exploring catalytic methods that minimize waste and energy consumption without compromising efficiency. Transition metal-catalyzed cross-coupling reactions have been particularly effective in introducing bromo and difluoromethyl groups into the pyridine ring with high precision. Such advancements not only enhance sustainability but also improve scalability for industrial production.
In terms of pharmacokinetic properties, Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate exhibits characteristics that make it an attractive intermediate for drug development. The presence of both bromo and difluoromethyl groups can influence metabolic pathways by affecting enzyme recognition and binding affinity. Computational modeling studies have been instrumental in predicting these interactions, allowing medicinal chemists to optimize lead compounds before moving into costly preclinical trials.
The regulatory landscape surrounding this compound is also worth considering. As an intermediate used in pharmaceutical synthesis, it falls under stringent quality control measures to ensure safety and efficacy upon incorporation into final drug formulations. Compliance with Good Manufacturing Practices (GMP) is mandatory to guarantee consistency across batches. Furthermore, regulatory bodies such as the FDA and EMA require comprehensive documentation detailing its synthesis route along with any potential impurities generated during production.
1805331-02-5 (Methyl 3,6-dibromo-4-(difluoromethyl)pyridine-2-acetate) Related Products
- 2007915-46-8(N-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)thiazol-2-amine hydrochloride)
- 1261746-94-4(6-Methoxy-3-(3-(trifluoromethoxy)phenyl)picolinaldehyde)
- 59940-07-7(1H-Benzo[d]imidazole-2-sulfonyl chloride)
- 1804732-73-7(2-(Fluoromethyl)-6-iodo-4-nitro-3-(trifluoromethoxy)pyridine)
- 2866335-39-7(5,5-Difluoro-1-methylpiperidin-3-amine (dihydrochloride))
- 1630096-65-9(methyl 2-acetamido-3-(2,3,6-trifluorophenyl)propanoate)
- 885274-43-1(2-(2-chlorophenyl)-1,3-oxazole-4-carbaldehyde)
- 623583-91-5(1-(naphthalen-2-yl)cyclopropane-1-carboxylic acid)
- 899946-40-8(N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(thiophen-2-yl)acetamide)
- 179603-47-5(Macrocarpal-J)




